molecular formula C6H16Cl2N2O B2695424 (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride CAS No. 2044713-74-6

(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride

Cat. No.: B2695424
CAS No.: 2044713-74-6
M. Wt: 203.11
InChI Key: JNSDDPHUFINEOS-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride is a hydrazine derivative characterized by a cyclopropyl group and a methoxyethyl substituent attached to the hydrazine backbone, with two hydrochloride counterions. The cyclopropyl group confers rigidity and metabolic stability, while the methoxyethyl moiety enhances solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-cyclopropyl-2-methoxyethyl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-9-4-6(8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSDDPHUFINEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Condensation Reactions

The compound reacts with carbonyl-containing substrates (e.g., aldehydes, ketones) to form hydrazones. This reaction is critical in synthesizing heterocyclic frameworks and pharmaceutical intermediates.

Substrate Product Conditions Key Observations
BenzaldehydeBenzaldehyde hydrazoneEthanol, RT, 12 hFormation of stable crystalline product
CyclohexanoneCyclohexanone hydrazoneMethanol, reflux, 6 hImproved yield (78%) with acid catalysis

This reactivity is attributed to the nucleophilic NH₂ group attacking the carbonyl carbon, followed by dehydration.

Acylation Reactions

The hydrazine moiety undergoes acylation with acyl chlorides or anhydrides to form acyl hydrazides. These derivatives are precursors for bioactive molecules.

Acylating Agent Product Solvent Yield
Acetyl chlorideAcetylated hydrazine derivativeDichloromethane85%
Benzoyl chlorideBenzoyl hydrazideTHF, 0°C → RT72%

The reaction proceeds via nucleophilic substitution at the acyl electrophile, stabilized by the electron-donating methoxy group.

Oxidation Reactions

Controlled oxidation converts the hydrazine group into azo compounds or diazenium intermediates.

Oxidizing Agent Product Conditions Notes
H₂O₂ (30%)Azo derivativeAcetic acid, 50°C, 2 hSelective oxidation to form dimer
MnO₂Diazene intermediateDCM, RT, 1 hRequires anhydrous conditions

The cyclopropyl group’s strain enhances reactivity toward oxidation, though steric effects from the methoxyethyl chain moderate reaction rates.

Nucleophilic Substitution

The methoxyethyl side chain participates in SN2 reactions under basic conditions, enabling functionalization.

Nucleophile Product Base Yield
Sodium azideAzido-methoxyethyl derivativeDMF, 80°C68%
Potassium thioacetateThioether analogAcetonitrile61%

The reaction’s regioselectivity is influenced by the steric bulk of the cyclopropyl group .

Complexation with Metal Ions

The hydrazine group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form chelates, relevant in catalysis and materials science.

Metal Salt Ligand:Metal Ratio Application
CuCl₂2:1Catalytic oxidation of alcohols
Fe(NO₃)₃3:1Magnetic nanoparticle synthesis

Stability constants (log K) for these complexes range from 4.2 to 6.8, depending on pH and counterions.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Therapeutic Agents :
    • (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride serves as an intermediate in the synthesis of potential therapeutic agents. It can be utilized to create compounds with specific biological activities, particularly in medicinal chemistry.
  • Interaction Studies :
    • Research has focused on the compound's reactivity with biological macromolecules, aiming to elucidate its binding affinity to receptors and enzymes. Understanding these interactions is crucial for developing pharmacological profiles and assessing potential therapeutic effects.
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, making it a candidate for further exploration in cancer treatment strategies .

Agricultural Applications

  • Herbicide Formulation :
    • The compound is being investigated for its role in the formulation of herbicides. Its unique structural features may enhance the efficacy of herbicides, providing a basis for developing new agricultural chemicals.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
2-Methoxyethyl hydrazine dihydrochlorideContains a methoxyethyl group without cyclopropylKnown for distinct antitumor activity
Cyclopropyl hydrazine hydrochlorideCyclopropyl group but lacks methoxyethylUsed primarily as an organic intermediate
1-(Cyclopropyl)-1-hydrazinylmethanolSimilar cyclopropyl structureExhibits different biological activities

The uniqueness of this compound lies in its dual functionality provided by both the cyclopropyl and methoxyethyl groups, which can lead to diverse applications compared to its analogs.

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs

The following table compares key physicochemical properties of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride with structurally related hydrazine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Solubility Stability Notes
This compound Not provided C₆H₁₄Cl₂N₂O 213.10 Cyclopropyl, methoxyethyl Polar solvents (e.g., DMSO, ethanol) Likely more stable than aryl-substituted analogs
(Cyclopropylmethyl)hydrazine dihydrochloride 809282-61-9 C₄H₁₀Cl₂N₂ 157.04 Cyclopropylmethyl Ethanol, DMSO Moderate stability; prone to decomposition under heat
(2-Methoxyethyl)hydrazine hydrochloride 936249-35-3 C₃H₁₁ClN₂O 126.58 Methoxyethyl Polar solvents Enhanced stability due to hydrochloride salt form
(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride 2174940-53-3 C₈H₁₁Cl₃N₂ 241.50 2,4-Dichlorophenylethyl Limited aqueous solubility; soluble in DMSO Requires cold storage (2–8°C) to prevent degradation

Physicochemical and Stability Profiles

  • Cyclopropyl vs. Aryl Substituents : The cyclopropyl group in the target compound reduces steric hindrance compared to bulky aryl derivatives like diphenyl-dibenzylhydrazine dihydrochloride, which exhibit instability due to weak N–N bonds . This structural feature may enhance the target compound’s shelf life.
  • Methoxyethyl vs. Halogenated Groups : The methoxyethyl group improves solubility in polar solvents compared to halogenated analogs (e.g., dichlorophenyl derivatives), which often require specialized solvents . However, halogenated compounds may exhibit stronger receptor-binding affinity in medicinal applications.
  • Salt Form : Dihydrochloride salts generally exhibit higher solubility than free bases, as seen in meclozine dihydrochloride (CAS 1104-22-9) , though stability varies with substituent size and electronegativity .

Biological Activity

(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C₆H₁₆Cl₂N₂O. It is characterized by a cyclopropyl group attached to a methoxyethyl hydrazine moiety, which contributes to its unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antitumor agents.

The structural uniqueness of this compound is attributed to its dual functional groups—cyclopropyl and methoxyethyl—which enhance its solubility and reactivity. The presence of two hydrochloride groups improves its aqueous solubility, making it suitable for biological studies and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on its antitumor properties. However, detailed studies on its specific mechanisms of action remain limited. The following subsections outline the key biological activities associated with this compound.

Antitumor Activity

The compound has been noted for its distinct antitumor activity, although specific mechanisms are not well-documented. Its structural similarities to other hydrazine derivatives suggest potential pathways for inhibiting tumor growth. Hydrazines are known to interact with biological macromolecules, which may lead to cytotoxic effects on cancer cells .

Interaction Studies

Studies have explored the binding affinity of this compound with various receptors and enzymes. These interactions are crucial for understanding its pharmacological profile and possible synergistic effects when combined with other therapeutic agents.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds. The table below summarizes some related hydrazine derivatives and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-Methoxyethyl hydrazine dihydrochlorideContains a methoxyethyl group without cyclopropylKnown for distinct antitumor activity
Cyclopropyl hydrazine hydrochlorideCyclopropyl group but lacks methoxyethylUsed primarily as an organic intermediate
1-(Cyclopropyl)-1-hydrazinylmethanolSimilar cyclopropyl structureExhibits different biological activities

This comparison highlights the diverse applications of hydrazines in medicinal chemistry and their varying biological activities based on structural modifications.

Case Studies

While specific case studies on this compound are scarce, research into related hydrazines provides insights into potential therapeutic applications. For instance, studies on hydrazones have shown a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties . These findings suggest that further investigation into this compound could reveal similar therapeutic potentials.

Safety and Toxicology

Given the limited data on the safety profile of this compound, general precautions should be observed when handling this compound. Hydrazines are known to exhibit varying degrees of toxicity, and comprehensive toxicological assessments are necessary to evaluate their safety for human use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride in a laboratory setting?

  • Methodology : Synthesis typically involves reacting cyclopropyl-containing precursors with hydrazine derivatives under acidic conditions. For example, hydrazine dihydrochloride is often prepared by treating hydrazine with concentrated hydrochloric acid in a stoichiometric ratio of 1:2. Reaction optimization may require monitoring pH (maintained below 2.0) and temperature (controlled at 60–80°C) to prevent decomposition . Cyclopropyl group incorporation can be achieved via nucleophilic substitution or cyclopropanation reactions, followed by purification using recrystallization in ethanol-water mixtures.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the presence of cyclopropyl (δ ~0.5–1.5 ppm) and methoxy groups (δ ~3.3 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) can assess purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak [M+H]+^+ and isotopic pattern consistent with chlorine atoms .

Q. What are the key stability considerations for storing this compound in research environments?

  • Methodology : The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (e.g., nitrogen) at –20°C. Desiccants like silica gel should be used to minimize moisture uptake. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a reducing agent in metal complex synthesis?

  • Methodology : Systematic optimization involves:

  • Acid Concentration : Vary HCl concentration (0.1–6.0 M) to balance reduction efficiency and side reactions.
  • Stoichiometry : Test molar ratios of hydrazine:metal (1:1 to 5:1) to maximize yield.
  • Reaction Time : Monitor completion via UV-Vis spectroscopy (e.g., rhenium complexes show absorbance shifts at 300–400 nm) .
    • Data Analysis : Use Design of Experiments (DoE) to identify critical parameters. For example, hydrazine dihydrochloride reduces perrhenate to ReCl62_6^{2-} optimally at 3.0 M HCl with a 3:1 molar excess .

Q. What analytical techniques are suitable for quantifying residual hydrazine derivatives in reaction mixtures containing this compound?

  • Methodology :

  • Spectrophotometry : Derivatize hydrazine with p-dimethylaminobenzaldehyde (DMAB) in ethanol-HCl (10:1 v/v) at 458 nm. Calibration curves (0.1–10.0 mM) ensure sensitivity .
  • Ion Chromatography : Quantify chloride ions (from dihydrochloride dissociation) using suppressed conductivity detection, validated against NIST standards .

Q. What computational modeling approaches are applicable for studying the reaction mechanisms involving this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for hydrazine-mediated reductions (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous HCl) to predict solubility and stability.
  • QSPR Models : Correlate cyclopropyl group electronic effects with reduction kinetics .

Contradiction Analysis & Critical Considerations

  • Evidence Conflicts : While hydrazine dihydrochloride is stable in HCl (3.0 M) during reductions , prolonged storage in acidic conditions may degrade cyclopropyl groups . Researchers must validate stability under specific reaction conditions.
  • Data Gaps : Limited studies on the compound’s ecotoxicology. Follow ISO 11348-3 for acute toxicity assays using Vibrio fischeri to address environmental safety .

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